molecular formula C27H24BF4N B2599436 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate CAS No. 88064-87-3

1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2599436
CAS No.: 88064-87-3
M. Wt: 449.3
InChI Key: FUEJZCSACGWEOE-SQQVDAMQSA-N
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Description

1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The tetrafluoroborate anion is often used to stabilize the pyridinium cation, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of a pyridine derivative with an appropriate alkylating agent in the presence of tetrafluoroboric acid or its salts. One common method includes the use of a three-neck round-bottom flask under an inert atmosphere, where the pyridine derivative is reacted with but-2-en-1-yl halide in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product. The use of automated systems and real-time monitoring can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding pyridine derivatives .

Scientific Research Applications

1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium cation can interact with nucleophilic sites on biomolecules, leading to various biological effects. The tetrafluoroborate anion stabilizes the cation and enhances its reactivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butylpyridinium tetrafluoroborate
  • 1-Methylpyridinium tetrafluoroborate
  • 1-Ethylpyridinium tetrafluoroborate

Uniqueness

1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate is unique due to its specific structural features, which include the but-2-en-1-yl group and the triphenyl substitution on the pyridine ring. These structural elements confer distinct reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1-[(E)-but-2-enyl]-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N.BF4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h2-18,20-21H,19H2,1H3;/q+1;-1/b3-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEJZCSACGWEOE-SQQVDAMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC=CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C/C=C/C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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